molecular formula C7H15NO2 B581731 (R)-2-amino-5-methylhexanoic acid CAS No. 138751-02-7

(R)-2-amino-5-methylhexanoic acid

Cat. No. B581731
M. Wt: 145.202
InChI Key: FMUMEWVNYMUECA-ZCFIWIBFSA-N
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Description

Amino acids are organic compounds that consist of a basic amino group (―NH 2), an acidic carboxyl group (―COOH), and an organic R group (or side chain) that is unique to each amino acid . The term amino acid is short for α-amino [alpha-amino] carboxylic acid .


Molecular Structure Analysis

All amino acids have the same basic structure, which includes a central carbon © atom, called the α-carbon, to which both an amino and a carboxyl group are attached. The remaining two bonds of the α-carbon atom are generally satisfied by a hydrogen (H) atom and the R group .


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, acid-base reactions, and redox reactions . The specific reactions that an amino acid undergoes can depend on the properties of its R group.


Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on the characteristics of their R groups. These properties can include solubility in water, reactivity with other molecules, and the ability to form hydrogen bonds .

Scientific Research Applications

Biochemical Analysis Techniques

The ninhydrin reaction, a fundamental biochemical assay, extensively applies (R)-2-amino-5-methylhexanoic acid for analyzing amino acids, peptides, and proteins. This reaction is crucial for detecting and quantifying the presence of primary amino groups in various compounds across agricultural, biomedical, and environmental sciences. The unique property of forming a purple dye, Ruhemann's purple, upon reaction, allows for the versatile use of this amino acid in the detection and analysis of compounds in a broad spectrum of scientific fields (Friedman, 2004).

Neurochemistry and Brain Function

(R)-2-amino-5-methylhexanoic acid plays a pivotal role in studying the serotonergic system of the brain. Research utilizing α-methyl-L-tryptophan, an analog of tryptophan and a precursor of serotonin, has shown that measuring the uptake of this analog can provide insights into serotonin synthesis rates in the brain. This has implications for understanding neuropsychiatric disorders and the normal control of serotonin synthesis, offering a pathway for determining brain serotonin synthesis rates in health and disease (Diksic & Young, 2001).

Environmental Biodegradation

The degradation of man-made compounds, such as 6-aminohexanoate-oligomer, by bacterial enzymes is another research area where (R)-2-amino-5-methylhexanoic acid is relevant. Studies on Flavobacterium and Pseudomonas strains that can metabolize these oligomers have revealed the enzymes responsible for this process. Understanding these pathways is vital for addressing environmental pollution and fostering the development of biodegradable materials, showcasing the environmental applications of this amino acid (Negoro et al., 1994).

Pharmacological and Therapeutic Research

In pharmacology, (R)-2-amino-5-methylhexanoic acid's role is explored in the context of developing new therapeutic agents. Research into chlorogenic acid (CGA) and its isomers, which includes studies on their antioxidant, anti-inflammatory, and neuroprotective effects, often involves understanding the interaction of these compounds with amino acids like leucine. This area of research holds promise for developing treatments for chronic diseases and conditions, including cardiovascular disease and diabetes (Naveed et al., 2018).

Future Directions

The study of amino acids is a vibrant field with many potential future directions. This includes the development of new synthesis methods, the design of amino acid-based drugs, and the use of amino acids in the production of bio-based materials .

properties

IUPAC Name

(2R)-2-amino-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMEWVNYMUECA-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654488
Record name 5-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-5-methylhexanoic acid

CAS RN

138751-02-7
Record name 5-Methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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